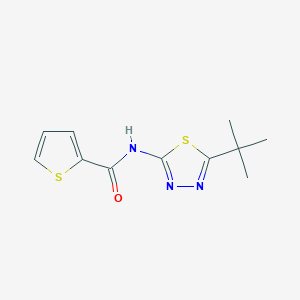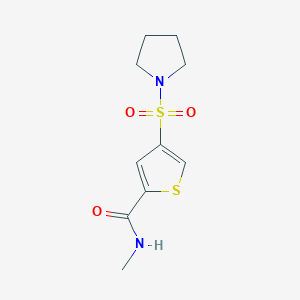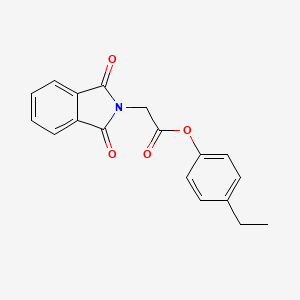
N-(5-chloro-2-cyanophenyl)-N'-(2-morpholin-4-ylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds similar to N-(5-chloro-2-cyanophenyl)-N'-(2-morpholin-4-ylethyl)thiourea, typically involves the reaction of isothiocyanates with amines. For instance, one-pot synthesis methods have been developed to produce thiourea derivatives by reacting N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary amines, leading to a variety of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas (Fathalla et al., 2001).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of thiourea compounds can be determined by X-ray diffraction, revealing the intra and intermolecular hydrogen bonding that stabilizes the crystal structure (Razak et al., 2015).
科学的研究の応用
Synthesis and Structural Analysis
Research has shown that thiourea derivatives, including those similar to the specified compound, can be synthesized through various methods, contributing to the field of synthetic chemistry and material science. For instance, one-pot synthesis methods have been developed for the production of thiourea derivatives, which are crucial in synthesizing quinazolin-4-yl-thiourea compounds via intramolecular cycloaddition reactions (Fathalla et al., 2001). Additionally, the structural characterization of such compounds using spectroscopic techniques like FTIR, NMR, and X-ray crystallography provides valuable insights into their chemical properties and potential applications (Yamin & Hassan, 2004).
Anticorrosive Properties
Thiourea derivatives have demonstrated significant potential in corrosion inhibition, particularly in metals. Studies indicate that compounds like 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea can effectively inhibit corrosion in metals such as mild steel in acidic mediums. This property is attributed to the formation of protective films on the metal surface, thereby preventing corrosion (Karthik, Tamilvendan, & Prabhu, 2014).
Luminescence and Binding Properties
Research into the luminescence and anion-binding properties of thiourea derivatives, particularly those containing iridium(III) polypyridine complexes, reveals their potential in sensing and light-emitting applications. These compounds exhibit strong luminescence and the ability to act as receptors for anions, which can be utilized in developing sensors and other photophysical tools (Lo et al., 2006).
Antimicrobial Activities
Thiourea derivatives are also explored for their antimicrobial properties. The synthesis of novel aliphatic thiourea derivatives containing s-triazine moiety and their evaluation as potential antimicrobial agents highlight the versatility of these compounds in addressing various bacterial and fungal infections. These studies suggest the potential for developing new classes of antibacterial and antifungal agents based on thiourea derivatives (Desai, Mahajan, & Chikhalia, 2007).
特性
IUPAC Name |
1-(5-chloro-2-cyanophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c15-12-2-1-11(10-16)13(9-12)18-14(21)17-3-4-19-5-7-20-8-6-19/h1-2,9H,3-8H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILGXIAKABNOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5590658.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5590659.png)

![{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5590676.png)

![4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5590685.png)
![N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590692.png)
![3-[3-(4-isopropyl-1-piperazinyl)propyl]-8-L-prolyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5590701.png)




![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5590735.png)
![2-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5590743.png)